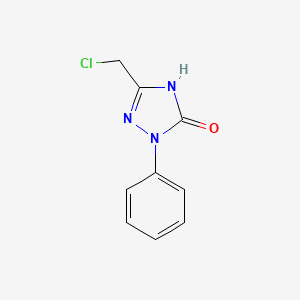
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. Continuous flow reactors offer better control over reaction conditions, leading to improved safety, yield, and selectivity compared to traditional batch reactors .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azide, thiocyanate, or ether derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
科学的研究の応用
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of polymers and materials with specific properties, such as fluorescence or conductivity.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with biological targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s triazole ring can also interact with metal ions, affecting their biological functions .
類似化合物との比較
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds have similar chloromethyl groups but differ in the heterocyclic ring structure.
5-(Chloromethyl)furfural: This compound shares the chloromethyl group but has a furan ring instead of a triazole ring.
Uniqueness
5-(Chloromethyl)-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazole ring, which imparts specific chemical properties and reactivity. The presence of the phenyl group also enhances its stability and potential for various applications compared to other chloromethyl compounds .
特性
CAS番号 |
42284-57-1 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC名 |
5-(chloromethyl)-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8ClN3O/c10-6-8-11-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) |
InChIキー |
CRKGRWZXOLIVGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


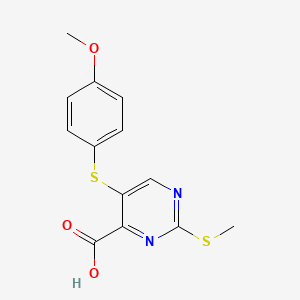
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
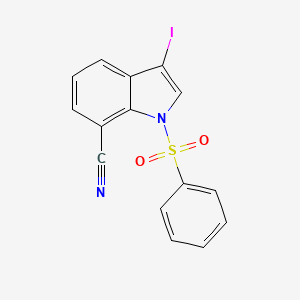
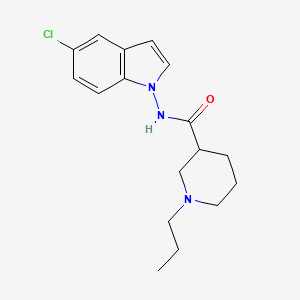
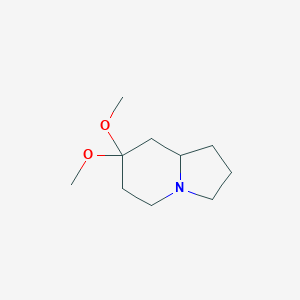
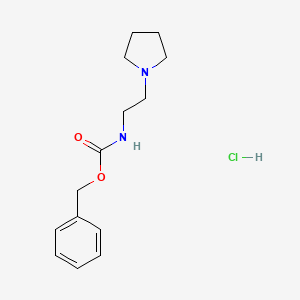
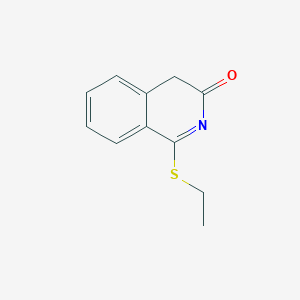
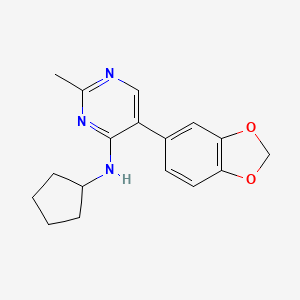
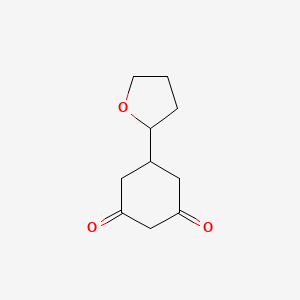
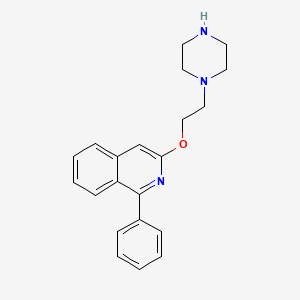

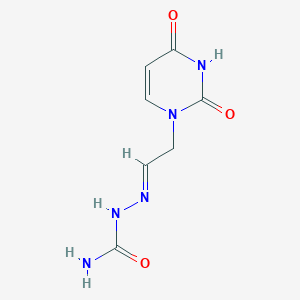
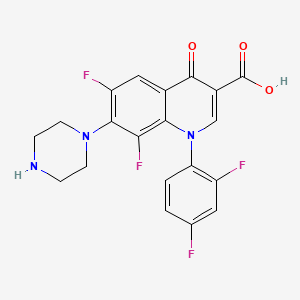
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
